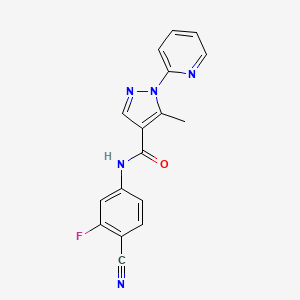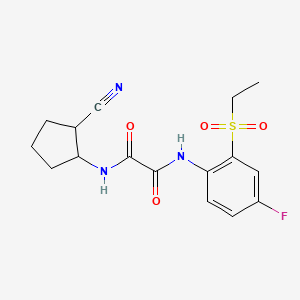![molecular formula C11H15F3N2O2 B7450507 N-(2-{[1-(2,2,2-trifluoroethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450507.png)
N-(2-{[1-(2,2,2-trifluoroethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[1-(2,2,2-trifluoroethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide, also known as TFA-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TFA-1 is a small molecule that has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
N-(2-{[1-(2,2,2-trifluoroethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide exerts its effects through a unique mechanism of action that involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting DHODH, this compound disrupts the synthesis of pyrimidine nucleotides, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the reduction of inflammation. This compound has also been shown to improve neurological function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-{[1-(2,2,2-trifluoroethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide in lab experiments is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(2-{[1-(2,2,2-trifluoroethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of N-(2-{[1-(2,2,2-trifluoroethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The most commonly used method for the synthesis of this compound is the condensation of 2-cyclopropylacetic acid with 2-aminoethyl acrylate, followed by the introduction of the trifluoroethyl group and the carbamoyl group.
Aplicaciones Científicas De Investigación
N-(2-{[1-(2,2,2-trifluoroethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound has the ability to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve neurological function.
Propiedades
IUPAC Name |
3-(prop-2-enoylamino)-N-[1-(2,2,2-trifluoroethyl)cyclopropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O2/c1-2-8(17)15-6-3-9(18)16-10(4-5-10)7-11(12,13)14/h2H,1,3-7H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOORNLSUUUZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NC1(CC1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(morpholin-4-yl)cyclobutyl]prop-2-enamide](/img/structure/B7450424.png)
![1-{4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7450431.png)
![N-(2-{4-[(4-chlorophenyl)sulfanyl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide](/img/structure/B7450432.png)
![4-[[3-(1,5-Dimethylpyrazol-4-yl)-1,2-oxazol-5-yl]methylamino]-2-(trifluoromethyl)benzonitrile](/img/structure/B7450435.png)

![1-(2-fluorophenyl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7450459.png)
![2-(6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethyl)-6-fluoroisoquinolin-1-one](/img/structure/B7450474.png)
![4-[1-(1,5-dimethylpyrazol-4-yl)ethylamino]-5H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B7450484.png)
![N-[4-fluoro-2-methyl-5-(trifluoromethyl)phenyl]-4-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7450485.png)
![N-methyl-N-[2-oxo-2-(1,1,1-trifluorobutan-2-ylamino)ethyl]prop-2-enamide](/img/structure/B7450490.png)
![N-(4-fluoro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)prop-2-enamide](/img/structure/B7450503.png)

![N-{2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide](/img/structure/B7450518.png)
![1-[[4-(2-Fluorophenyl)piperidin-1-yl]methyl]cyclobutane-1-carbonitrile](/img/structure/B7450520.png)
